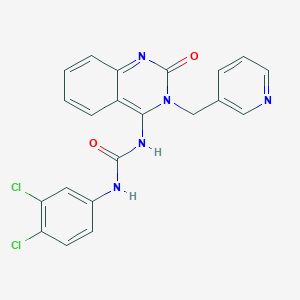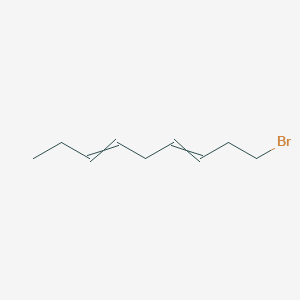
1-Bromonona-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromonona-3,6-diene is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of nona-3,6-diene, characterized by the presence of a bromine atom attached to the first carbon of the diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromonona-3,6-diene can be synthesized through several methods. One common approach involves the bromination of nona-3,6-diene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of bromine to nona-3,6-diene, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromonona-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nona-3,6-diene-1-ol.
Addition Reactions: The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: Oxidation of this compound can yield corresponding epoxides or diols, depending on the oxidizing agent used
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.
Major Products Formed:
Substitution: Nona-3,6-diene-1-ol.
Addition: 1,2-Dibromonona-3,6-diene or 1,4-Dibromonona-3,6-diene.
Oxidation: Nona-3,6-diene-1,2-diol or nona-3,6-diene-1,4-diol.
Scientific Research Applications
1-Bromonona-3,6-diene has several applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for bioactive compounds with therapeutic properties is ongoing.
Industry: It is utilized in the production of specialty polymers and materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism by which 1-Bromonona-3,6-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the conjugated diene system can undergo addition reactions with electrophiles. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2-pentyne: Another brominated compound with similar reactivity but different structural features.
3,6-Nonadiene: The non-brominated parent compound of 1-Bromonona-3,6-diene.
1-Bromo-3,6-octadiene: A structurally similar compound with an additional double bond
Uniqueness: this compound is unique due to its specific placement of the bromine atom and the conjugated diene system, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
90121-03-2 |
|---|---|
Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-bromonona-3,6-diene |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
SREJGOUZLGSTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
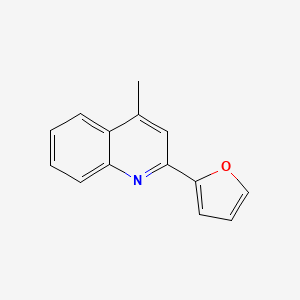

![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
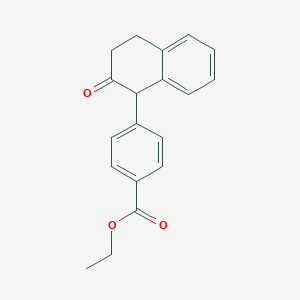
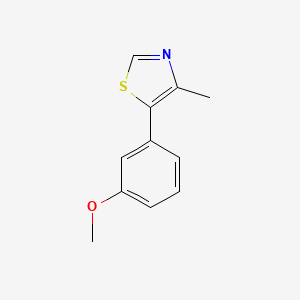
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
